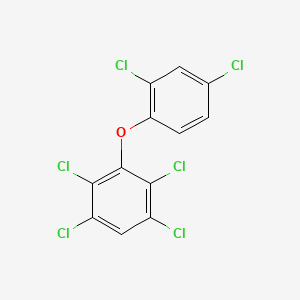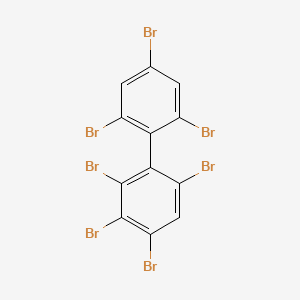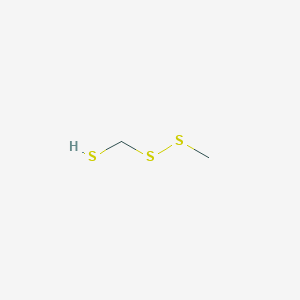
4-(2-Chlorophenyl)but-3-en-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(2-Chlorophenyl)but-3-en-1-ol is an organic compound with the molecular formula C10H11ClO It features a chlorophenyl group attached to a butenol chain
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Chlorophenyl)but-3-en-1-ol can be achieved through the allylation of o-benzaldehyde with allyl bromide, mediated by a tin/iodine system in water . This method involves the following steps:
Allylation: o-Benzaldehyde reacts with allyl bromide in the presence of tin and iodine in an aqueous medium.
Purification: The resulting product is purified through standard organic purification techniques such as recrystallization or chromatography.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade reagents, and employing large-scale purification techniques.
Analyse Des Réactions Chimiques
Types of Reactions
4-(2-Chlorophenyl)but-3-en-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The double bond can be reduced to form a saturated alcohol.
Substitution: The chlorine atom can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst.
Substitution: Nucleophiles such as sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).
Major Products
Oxidation: Formation of 4-(2-Chlorophenyl)but-3-en-1-one.
Reduction: Formation of 4-(2-Chlorophenyl)butan-1-ol.
Substitution: Formation of 4-(2-Substituted phenyl)but-3-en-1-ol.
Applications De Recherche Scientifique
4-(2-Chlorophenyl)but-3-en-1-ol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in studying the effects of chlorinated phenyl compounds on biological systems.
Medicine: Investigated for its potential pharmacological properties.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 4-(2-Chlorophenyl)but-3-en-1-ol involves its interaction with various molecular targets. The hydroxyl group can participate in hydrogen bonding, while the chlorophenyl group can engage in π-π interactions with aromatic systems. These interactions can influence the compound’s reactivity and binding affinity in biological systems.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-(4-Chlorophenyl)but-3-en-1-ol
- 4-(2-Bromophenyl)but-3-en-1-ol
- 4-(2-Chlorophenyl)butan-1-ol
Uniqueness
4-(2-Chlorophenyl)but-3-en-1-ol is unique due to the presence of both a chlorophenyl group and a butenol chain. This combination imparts distinct chemical properties, such as increased reactivity and potential for diverse chemical transformations, compared to similar compounds.
Propriétés
| 113387-99-8 | |
Formule moléculaire |
C10H11ClO |
Poids moléculaire |
182.64 g/mol |
Nom IUPAC |
4-(2-chlorophenyl)but-3-en-1-ol |
InChI |
InChI=1S/C10H11ClO/c11-10-7-2-1-5-9(10)6-3-4-8-12/h1-3,5-7,12H,4,8H2 |
Clé InChI |
AJSZLGXJNXBZQX-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C(=C1)C=CCCO)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-[Methoxy(phenylsulfanyl)(trimethylsilyl)methyl]-2-methylcyclopentan-1-one](/img/structure/B14303981.png)
![3'-(2,4,6-Trimethylphenyl)spiro[fluorene-9,5'-[1,4,2]oxaselenazole]](/img/structure/B14304016.png)





![2-Hydroxy-N-[2-(4-methoxyphenyl)ethyl]benzamide](/img/structure/B14304074.png)
